Cas no 2328345-18-0 (4-oxo-N-4-(trifluoromethyl)-1,3-benzothiazol-2-yl-4H-chromene-2-carboxamide)

4-Oxo-N-4-(trifluoromethyl)-1,3-benzothiazol-2-yl-4H-chromene-2-carboxamide is a heterocyclic compound featuring a chromene core fused with a benzothiazole moiety and a trifluoromethyl substituent. This structure imparts unique electronic and steric properties, making it valuable in medicinal chemistry and material science applications. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the chromene and benzothiazole frameworks contribute to its potential as a bioactive scaffold. Its well-defined synthetic route allows for high purity and reproducibility, supporting its use in research and development. The compound’s structural complexity and functional group diversity make it a promising candidate for further exploration in drug discovery and organic synthesis.
4-oxo-N-4-(trifluoromethyl)-1,3-benzothiazol-2-yl-4H-chromene-2-carboxamide structure
2328345-18-0 structure
商品名:4-oxo-N-4-(trifluoromethyl)-1,3-benzothiazol-2-yl-4H-chromene-2-carboxamide
CAS番号:2328345-18-0
MF:C18H9F3N2O3S
メガワット:390.335873365402
CID:5931992
PubChem ID:121028933

4-oxo-N-4-(trifluoromethyl)-1,3-benzothiazol-2-yl-4H-chromene-2-carboxamide 化学的及び物理的性質

名前と識別子

    • 4-oxo-N-4-(trifluoromethyl)-1,3-benzothiazol-2-yl-4H-chromene-2-carboxamide
    • 2328345-18-0
    • 4-oxo-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]chromene-2-carboxamide
    • EN300-26979418
    • 4-oxo-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-4H-chromene-2-carboxamide
    • F1813-1436
    • 4-oxo-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide
    • インチ: 1S/C18H9F3N2O3S/c19-18(20,21)10-5-3-7-14-15(10)22-17(27-14)23-16(25)13-8-11(24)9-4-1-2-6-12(9)26-13/h1-8H,(H,22,23,25)
    • InChIKey: UCZNVKDZVKLEGX-UHFFFAOYSA-N
    • ほほえんだ: S1C(NC(C2=CC(C3C=CC=CC=3O2)=O)=O)=NC2C(C(F)(F)F)=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 390.02859781g/mol
  • どういたいしつりょう: 390.02859781g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 27
  • 回転可能化学結合数: 2
  • 複雑さ: 654
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 96.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.3

4-oxo-N-4-(trifluoromethyl)-1,3-benzothiazol-2-yl-4H-chromene-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Aaron
AR028WK3-50mg
4-oxo-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-4H-chromene-2-carboxamide
2328345-18-0 95%
50mg
$916.00 2023-12-15
Enamine
EN300-26979418-0.05g
4-oxo-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-4H-chromene-2-carboxamide
2328345-18-0 95.0%
0.05g
$648.0 2025-03-20
Enamine
EN300-26979418-0.1g
4-oxo-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-4H-chromene-2-carboxamide
2328345-18-0 95.0%
0.1g
$780.0 2025-03-20
1PlusChem
1P028WBR-50mg
4-oxo-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-4H-chromene-2-carboxamide
2328345-18-0 95%
50mg
$863.00 2024-05-23
Aaron
AR028WK3-100mg
4-oxo-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-4H-chromene-2-carboxamide
2328345-18-0 95%
100mg
$1098.00 2023-12-15
1PlusChem
1P028WBR-100mg
4-oxo-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-4H-chromene-2-carboxamide
2328345-18-0 95%
100mg
$1026.00 2024-05-23

4-oxo-N-4-(trifluoromethyl)-1,3-benzothiazol-2-yl-4H-chromene-2-carboxamide 関連文献

4-oxo-N-4-(trifluoromethyl)-1,3-benzothiazol-2-yl-4H-chromene-2-carboxamideに関する追加情報

Recent Advances in the Study of 4-oxo-N-4-(trifluoromethyl)-1,3-benzothiazol-2-yl-4H-chromene-2-carboxamide (CAS: 2328345-18-0)

The compound 4-oxo-N-4-(trifluoromethyl)-1,3-benzothiazol-2-yl-4H-chromene-2-carboxamide (CAS: 2328345-18-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its promising pharmacological properties. This molecule, characterized by a benzothiazole-chromene hybrid scaffold, has demonstrated potential as a therapeutic agent in various disease models, particularly in oncology and inflammation-related disorders. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacokinetic profile, and exploring its therapeutic applications.

One of the key findings from recent research is the compound's ability to modulate specific signaling pathways involved in cell proliferation and apoptosis. In vitro studies have shown that 4-oxo-N-4-(trifluoromethyl)-1,3-benzothiazol-2-yl-4H-chromene-2-carboxamide exhibits potent inhibitory effects on certain kinase enzymes, which are often overexpressed in cancer cells. This inhibition leads to a reduction in tumor cell viability and an induction of programmed cell death. These findings suggest that the compound could serve as a lead molecule for the development of novel anticancer therapies.

In addition to its anticancer properties, recent investigations have highlighted the compound's anti-inflammatory effects. Experimental models of inflammation have demonstrated that 4-oxo-N-4-(trifluoromethyl)-1,3-benzothiazol-2-yl-4H-chromene-2-carboxamide can suppress the production of pro-inflammatory cytokines and inhibit the activation of inflammatory signaling pathways. These effects are attributed to the compound's ability to interact with key molecular targets involved in the inflammatory response, making it a potential candidate for the treatment of chronic inflammatory diseases.

Another area of interest is the optimization of the compound's pharmacokinetic properties. Researchers have conducted structure-activity relationship (SAR) studies to identify modifications that enhance its bioavailability, metabolic stability, and target selectivity. These efforts have led to the synthesis of several analogs with improved pharmacological profiles, paving the way for further preclinical and clinical development. Computational modeling and molecular docking studies have also been employed to predict the compound's binding modes and interactions with its biological targets, providing valuable insights for rational drug design.

Despite these promising findings, challenges remain in the development of 4-oxo-N-4-(trifluoromethyl)-1,3-benzothiazol-2-yl-4H-chromene-2-carboxamide as a therapeutic agent. Issues such as potential off-target effects, toxicity, and formulation stability need to be addressed through comprehensive preclinical studies. Nevertheless, the compound's unique chemical structure and multifaceted biological activities make it a compelling subject for ongoing research in the field of chemical biology and drug discovery.

In conclusion, recent studies on 4-oxo-N-4-(trifluoromethyl)-1,3-benzothiazol-2-yl-4H-chromene-2-carboxamide (CAS: 2328345-18-0) have shed light on its therapeutic potential and mechanistic underpinnings. The compound's ability to target critical pathways in cancer and inflammation, coupled with ongoing efforts to optimize its pharmacological properties, positions it as a promising candidate for future drug development. Continued research in this area is expected to yield further insights and potentially lead to the discovery of novel therapeutics for unmet medical needs.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD